N-(4-cyclopropylbenzyl)-N-methylamine
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Overview
Description
N-(4-cyclopropylbenzyl)-N-methylamine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzyl moiety, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropylbenzyl)-N-methylamine typically involves the following steps:
Formation of 4-cyclopropylbenzyl chloride: This can be achieved by reacting 4-cyclopropylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
N-alkylation: The resulting 4-cyclopropylbenzyl chloride is then reacted with methylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropylbenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(4-cyclopropylbenzyl)-N-methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-cyclopropylbenzyl)-N-methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity, while the methylamine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-N-methylamine: Similar structure but with a methyl group instead of a cyclopropyl group.
N-(4-chlorobenzyl)-N-methylamine: Contains a chlorine atom instead of a cyclopropyl group.
N-(4-fluorobenzyl)-N-methylamine: Features a fluorine atom in place of the cyclopropyl group.
Uniqueness
N-(4-cyclopropylbenzyl)-N-methylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(4-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-9-2-4-10(5-3-9)11-6-7-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
NAMKXZMOGQDBQN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
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